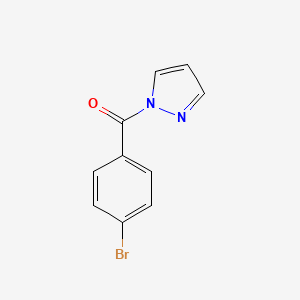
N-(4-fluorophenyl)-2-(8-quinolinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(8-quinolinylthio)acetamide, commonly known as FQ, is a synthetic compound with potential therapeutic applications. It belongs to the class of quinoline derivatives and has been extensively studied for its biological properties. The compound has shown promising results in various scientific research studies, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of FQ is not fully understood. However, it has been reported to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase, and phosphodiesterase (PDE4). FQ has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. The compound has shown potential as a modulator of various signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
FQ has been reported to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). FQ has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. The compound has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
FQ has several advantages for lab experiments. It is a well-established compound with a known synthesis method. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development. However, FQ also has some limitations for lab experiments. The compound has low solubility in water, which can make it challenging to use in some experiments. Additionally, the compound has not been extensively studied for its toxicity, which could be a potential limitation for its use in drug development.
将来の方向性
For the study of FQ include further investigation of its mechanism of action, potential use in the treatment of neurodegenerative diseases, and its toxicity.
合成法
The synthesis of FQ involves the reaction between 4-fluoroaniline and 8-hydroxyquinoline in the presence of thionyl chloride. The resulting product is then reacted with acetic anhydride and thioacetic acid to obtain FQ. The synthesis method is well-established and has been reported in various scientific literature.
科学的研究の応用
FQ has been extensively studied for its biological properties and has shown potential therapeutic applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-microbial activities. FQ has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. The compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for drug development.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c18-13-6-8-14(9-7-13)20-16(21)11-22-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVVSGMZNLEHAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SCC(=O)NC3=CC=C(C=C3)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-quinolin-8-ylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)
![4-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5853521.png)
![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)

![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)